Product packaging for 4-Bromo-butyrimidic acid ethyl ester(Cat. No.:CAS No. 503617-44-5)

4-Bromo-butyrimidic acid ethyl ester

Cat. No.: B12447403
CAS No.: 503617-44-5
M. Wt: 194.07 g/mol
InChI Key: ZXFCAMUNFWGPTR-UHFFFAOYSA-N
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Description

Overview of Imidate Ester Chemistry and Reactivity in Organic Synthesis

Imidate esters, also known as imino ethers, are a class of organic compounds characterized by the functional group R-C(=NR')OR". These motifs are considered versatile intermediates in organic synthesis due to their unique electronic properties, possessing both an electrophilic carbon and a nucleophilic nitrogen atom. The reactivity of imidate esters allows for their conversion into a variety of other functional groups. For instance, they can be hydrolyzed to form esters or react with amines to produce amidines. wikipedia.org

The synthesis of imidate esters is most classically achieved through the Pinner reaction, first described by Adolf Pinner in 1877. numberanalytics.comjk-sci.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt, often referred to as a Pinner salt. jk-sci.comwikipedia.org These salts are themselves reactive intermediates that can be subsequently converted to the free imidate ester or other derivatives. synarchive.com The Pinner reaction is a cornerstone in the synthesis of these valuable compounds, which serve as precursors in the production of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com

The Role of Halogenated Organic Compounds as Synthetic Building Blocks

Halogenated organic compounds are fundamental building blocks in organic synthesis, largely due to the carbon-halogen bond's polarity and the halogen's ability to act as a good leaving group in nucleophilic substitution reactions. researchgate.net This reactivity makes them indispensable for the construction of complex molecular architectures. The presence of a halogen atom in a molecule opens up a vast array of synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. acs.org

Aryl and alkyl halides are widely employed in transition metal-catalyzed cross-coupling reactions, which are powerful methods for creating intricate molecular skeletons that might be difficult to assemble otherwise. researchgate.netacs.org The specific halogen (F, Cl, Br, I) influences the reactivity, with the C-Br bond offering a good balance of reactivity and stability for many applications. Halogenated compounds are not only important in academic research but also feature prominently in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Contextualization of 4-Bromo-butyrimidic Acid Ethyl Ester within Contemporary Organic Chemistry Research

This compound is a bifunctional compound that incorporates both a reactive imidate ester group and a terminal bromoalkyl chain. This dual functionality makes it a potentially valuable, yet underexplored, building block in organic synthesis. The imidate ester moiety can serve as a precursor to esters, amidines, or orthoesters, while the bromo group provides a handle for nucleophilic substitution or organometallic coupling reactions.

The strategic placement of these two functional groups allows for sequential or one-pot transformations, enabling the rapid assembly of complex target molecules. For instance, the imidate could be converted to an amidine, and the bromo group could then be displaced by a nucleophile to introduce further molecular diversity. The study of such bifunctional molecules is a significant area of contemporary research, as they offer efficient pathways to novel chemical entities.

Academic Research Landscape and Potential Applications of Functionalized Imidates

The academic research landscape for functionalized imidates is rich and varied, with applications spanning from the synthesis of heterocyclic compounds to the development of new materials and pharmaceuticals. rroij.com Imidates are recognized as key intermediates in the synthesis of a wide range of biologically active molecules. For example, they have been used to prepare pyrimidine (B1678525) derivatives, triazoles, and triazines, which are common scaffolds in medicinal chemistry. rroij.com

Furthermore, the development of task-specific ionic liquids and other advanced materials has benefited from the chemistry of functionalized imidates. researchgate.net The ability to tune the properties of these molecules by introducing different functional groups makes them attractive for creating materials with specific catalytic or physical properties. Research in this area continues to focus on discovering new reactions of imidates and expanding their synthetic utility.

Objectives and Scope of Academic Investigation into this compound

The primary objective of a detailed academic investigation into this compound would be to fully characterize its chemical reactivity and explore its potential as a versatile synthetic intermediate. Key areas of investigation would include:

Synthesis and Stability: Developing an efficient and scalable synthesis of this compound, likely via the Pinner reaction of 4-bromobutyronitrile (B74502) and ethanol (B145695), and evaluating its stability under various conditions.

Reactivity Profiling: Systematically studying the reactivity of both the imidate ester and the bromoalkyl functionalities. This would involve subjecting the compound to a range of reaction conditions to map out its chemical behavior.

Synthetic Applications: Demonstrating the utility of this compound in the synthesis of novel and potentially useful molecules, such as functionalized heterocycles or other complex organic structures.

The scope of such an investigation would be to establish a foundational understanding of this compound's chemistry, thereby enabling its broader use in the synthetic community.

Interactive Data Tables

Table 1: General Properties of Imidate Esters

PropertyDescription
General Formula R-C(=NR')OR"
Key Reaction Pinner Reaction (synthesis from nitriles and alcohols) numberanalytics.com
Reactivity Electrophilic at the imino carbon; can be hydrolyzed to esters or react with amines to form amidines. wikipedia.org
Applications Intermediates in the synthesis of heterocycles, pharmaceuticals, and agrochemicals. numberanalytics.comrroij.com

Table 2: Properties of Halogenated Alkanes (Bromoalkanes)

PropertyDescription
General Formula R-Br
Key Reactions Nucleophilic substitution (SN1/SN2), elimination (E1/E2), formation of Grignard reagents.
Reactivity The C-Br bond is polarized, making the carbon atom electrophilic. Bromide is a good leaving group.
Applications Versatile building blocks in organic synthesis for forming C-C and C-heteroatom bonds. researchgate.netacs.org

Table 3: Predicted Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C6H12BrNO
Molecular Weight 194.07 g/mol
Key Functional Groups Imidate ester, Bromoalkane
Expected Reactivity Dual reactivity: Pinner-type reactions at the imidate and nucleophilic substitution at the bromo-substituted carbon.
Potential Synthetic Precursor 4-bromobutyronitrile and ethanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12BrNO B12447403 4-Bromo-butyrimidic acid ethyl ester CAS No. 503617-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503617-44-5

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

ethyl 4-bromobutanimidate

InChI

InChI=1S/C6H12BrNO/c1-2-9-6(8)4-3-5-7/h8H,2-5H2,1H3

InChI Key

ZXFCAMUNFWGPTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCCBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromo Butyrimidic Acid Ethyl Ester

Classical and Contemporary Approaches to Imidate Ester Synthesis

The formation of imidate esters, such as 4-bromo-butyrimidic acid ethyl ester, has traditionally been accomplished through established reactions like the Pinner reaction. Contemporary adaptations and alternative routes have expanded the synthetic chemist's toolkit.

Adaptations of the Pinner Reaction for Halogenated Nitrile Precursors

The Pinner reaction, first detailed by Adolf Pinner in 1877, is a cornerstone for imidate synthesis. wikipedia.orgnumberanalytics.comnumberanalytics.com It involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgyoutube.com For the synthesis of this compound, the precursors are 4-bromobutyronitrile (B74502) and anhydrous ethanol (B145695). The reaction is typically facilitated by passing dry hydrogen chloride gas through the mixture at reduced temperatures, often around 0°C, to yield the imidate hydrochloride salt, also known as a Pinner salt. youtube.comrroij.comorganic-chemistry.org The presence of the bromine atom on the nitrile precursor can influence reactivity, but the general mechanism proceeds via protonation of the nitrile, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. numberanalytics.comrroij.comnih.gov

The reaction is conducted under strictly anhydrous conditions to prevent the hydrolysis of the intermediate imidate salt back to an ester. wikipedia.orggoogle.com Common solvents, if used, include non-protic options like chloroform, diethyl ether, or benzene, which serve to dilute the reactants and protect the product from atmospheric moisture. google.com The resulting Pinner salt can then be neutralized to afford the free imidate, this compound.

Table 1: Typical Pinner Reaction Parameters

Parameter Condition Rationale
Reactants 4-Bromobutyronitrile, Anhydrous Ethanol Starting materials for the target molecule.
Catalyst Anhydrous Hydrogen Chloride (HCl) Protonates the nitrile to activate it for nucleophilic attack. rroij.comnih.gov
Temperature ~0°C Prevents decomposition of the thermally unstable imidate salt. wikipedia.org
Solvent Anhydrous Chloroform, Ether, etc. Maintains anhydrous conditions and acts as a diluent. google.com

| Product | this compound hydrochloride | Intermediate salt that is subsequently neutralized. |

Alternative Routes via Transesterification or Alkylation of Imidates

Beyond the direct Pinner synthesis, this compound can potentially be synthesized through alternative pathways. One such method is transesterification, where a different imidate ester of 4-bromobutyrimidic acid is reacted with an excess of ethanol in the presence of an acid catalyst. This equilibrium-driven process would substitute the original alkoxy group with an ethoxy group.

Another, though less common, approach is the O-alkylation of the corresponding amide, 4-bromobutyramide. This method can be challenging due to the competing N-alkylation. rroij.com However, the use of specific alkylating agents and conditions can favor the formation of the desired O-alkylated product, the imidate ester. For instance, treating an amide with reagents like trialkyloxonium tetrafluoroborates (Meerwein's reagents) can selectively yield imidates. rroij.com

Development of Optimized and Sustainable Synthetic Pathways

Modern chemical synthesis places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to significant research into catalytic systems, greener solvents, and process intensification for the synthesis of imidates.

Investigation of Catalytic Systems for Enhanced Efficiency

To improve upon the classical Pinner reaction, which often requires stoichiometric amounts of strong acid, research has focused on catalytic alternatives. Lewis acids have been shown to promote the Pinner reaction, offering a milder and more chemoselective method for ester synthesis from nitriles and alcohols. nih.gov For example, trimethylsilyl (B98337) triflate has been used as a catalyst with good yields for primary alcohols. nih.gov The use of heterogeneous catalysts, such as certain metal oxides or supported acids, is also an area of active investigation. These catalysts can simplify product purification, as they can be easily removed from the reaction mixture by filtration, and can often be recycled and reused, aligning with the principles of green chemistry.

Exploration of Solvent-Free or Green Solvent-Based Syntheses

A significant drawback of traditional Pinner reactions is the use of hazardous and volatile organic solvents. unive.it To address this, solvent-free synthesis methods are being explored. cem.comresearchgate.netnih.govsemanticscholar.org Performing the reaction neat (without a solvent) or in the solid state can drastically reduce waste and environmental impact. semanticscholar.org When a solvent is necessary, the focus shifts to "green" alternatives like ionic liquids or supercritical fluids. google.com For example, a novel procedure for the Pinner reaction has been developed where the reaction between nitriles and methanol (B129727) occurs in the absence of additional solvents, with methanol serving as both a reagent and the solvent medium. unive.it Such approaches not only improve the environmental profile of the synthesis but can also lead to process intensification. unive.it

Process Intensification Strategies for Improved Yield and Selectivity

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For imidate synthesis, this can be achieved through technologies like continuous flow chemistry. researchgate.netnih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch reactors. researchgate.net This precise control can lead to higher yields, improved selectivity, and better safety profiles, especially for exothermic or hazardous reactions. The automation capabilities of flow systems also allow for high-throughput synthesis and optimization. researchgate.net The application of microwave irradiation is another strategy that can dramatically accelerate reaction times and improve yields for various organic transformations, including those related to imidate and amide synthesis. cem.com

Table 2: Comparison of Synthetic Approaches

Methodology Advantages Disadvantages Key Research Area
Classical Pinner Reaction Well-established, reliable for many substrates. wikipedia.orgrroij.com Requires stoichiometric strong acid, anhydrous conditions, often uses hazardous solvents. unive.it N/A
Catalytic Synthesis Milder conditions, improved chemoselectivity, potential for catalyst recycling. nih.gov Catalyst cost and stability can be concerns. Development of novel Lewis acid and heterogeneous catalysts.
Green Solvent/Solvent-Free Reduced environmental impact, less waste, potential for process intensification. unive.itsemanticscholar.org Reactant solubility and mixing can be challenging. Identification of effective and recyclable green solvents. google.com

| Process Intensification | Enhanced safety, higher yields and selectivity, potential for automation. researchgate.netnih.gov | Higher initial equipment cost. | Application of flow chemistry and microwave-assisted synthesis. cem.comresearchgate.net |

Synthesis of Key Precursors and Intermediates

The efficient construction of this compound relies heavily on the strategic synthesis of its precursors. The primary routes involve the manipulation of functional groups on a four-carbon chain, with 4-bromobutyronitrile and 4-bromobutyric acid derivatives being the most common entry points.

4-Bromobutyronitrile is a key precursor, and its synthesis has been approached through various methods. One documented method involves the reaction of a diiodo-substituted aromatic compound with 4-bromobutyronitrile in the presence of a base. chemicalbook.com In a specific example, 2,2'-(5,5'-(1,3-phenylenebis(oxy))bis(2-iodobenzene-5,1-diyl))diacetonitrile reacts with 4-bromobutyronitrile in anhydrous N,N-dimethyl-formamide (DMF) with sodium hydroxide (B78521) as the base. chemicalbook.com This reaction, conducted under an argon atmosphere, proceeds at room temperature over 18 hours to afford the desired product in high yield. chemicalbook.com

Table 1: Synthesis of a Derivative Using 4-Bromobutyronitrile

Reactant 1 Reactant 2 Solvent Base Temperature Time Yield Reference
2,2'-(5,5'-(1,3-phenylenebis(oxy))bis(2-iodobenzene-5,1-diyl))diacetonitrile 4-Bromobutyronitrile DMF NaOH Room Temp. 18h 91% chemicalbook.com

An alternative and widely explored synthetic strategy involves the use of butyric acid derivatives, which can then be converted to the target imidate ester.

From γ-Butyrolactone:

A prevalent and practical starting material for these derivatives is γ-butyrolactone. The ring-opening of this lactone provides a direct route to 4-bromobutyric acid and its esters.

The synthesis of 4-bromobutyric acid from γ-butyrolactone is commonly achieved by treatment with hydrogen bromide (HBr). chemicalbook.com The reaction can be performed using either gaseous HBr or an aqueous solution, often in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com The reaction temperature typically ranges from 10 to 100°C, and the mixture is often refluxed for several hours to ensure complete conversion. chemicalbook.com Yields for this transformation can be moderate to high, with one procedure reporting a 65% yield after purification by silica (B1680970) gel chromatography. chemicalbook.com Another approach utilizing boron tribromide in dichloromethane (B109758) has been reported to produce 4-bromobutyric acid in a near-quantitative yield of 98%. google.com A high-yield method (99%) involves passing dry hydrogen bromide gas through a solution of γ-butyrolactone. google.com

Direct conversion of γ-butyrolactone to ethyl 4-bromobutyrate is also a highly efficient method. orgsyn.org This is typically accomplished by dissolving γ-butyrolactone in absolute ethanol and saturating the solution with dry hydrogen bromide gas at low temperatures (0°C). orgsyn.org This one-pot reaction provides the desired ester in good yields, generally between 77-84%. orgsyn.org A patented one-step method also describes the reaction of γ-butyrolactone with dry hydrogen bromide gas followed by the addition of absolute ethanol to yield ethyl 4-bromobutyrate. google.com

From 4-Bromobutyronitrile:

4-Bromobutyronitrile can also serve as a starting material for 4-bromobutyric acid through hydrolysis. Refluxing 4-bromobutyronitrile with 48% hydrobromic acid for several hours results in the formation of 4-bromobutyric acid, with reported yields around 65%. google.comgoogle.comdtic.mil

Esterification of 4-Bromobutyric Acid:

Once 4-bromobutyric acid is obtained, it can be esterified to produce ethyl 4-bromobutyrate. google.comgoogle.com This is a standard esterification reaction where 4-bromobutyric acid is reacted with ethanol, often in the presence of an acid catalyst such as p-toluenesulfonic acid or after conversion to the acyl chloride with a reagent like oxalyl chloride. google.com

Table 2: Synthesis of 4-Bromobutyric Acid and its Ethyl Ester

Starting Material Reagents Product Yield Reference
γ-Butyrolactone 48% HBr, H₂SO₄ 4-Bromobutyric Acid 65% chemicalbook.com
γ-Butyrolactone Boron Tribromide, Dichloromethane 4-Bromobutyric Acid 98% google.com
γ-Butyrolactone Dry HBr gas 4-Bromobutyric Acid 99% google.com
4-Bromobutyronitrile 48% HBr 4-Bromobutyric Acid 65% google.comgoogle.com
γ-Butyrolactone Absolute Ethanol, Dry HBr gas Ethyl 4-bromobutyrate 77-84% orgsyn.org
4-Bromobutyric Acid Ethanol, p-toluenesulfonic acid or oxalyl chloride Ethyl 4-bromobutyrate Not specified google.com

Chemical Transformations and Reactivity Profiles of 4 Bromo Butyrimidic Acid Ethyl Ester

Reactivity at the Imidate Ester Functionality

The imidate ester group, also known as an imino ether, is characterized by a carbon-nitrogen double bond and an adjacent ether linkage. This arrangement confers a unique reactivity profile, distinct from that of amides or esters alone. The carbon atom of the C=N bond is electrophilic, making it susceptible to attack by nucleophiles.

The most fundamental reaction of the imidate ester functionality is its susceptibility to nucleophilic attack, with hydrolysis being a classic example. In the presence of water, particularly under acidic or basic conditions, 4-bromo-butyrimidic acid ethyl ester is expected to hydrolyze to form ethyl 4-bromobutanoate and ammonia.

The reaction proceeds via a tetrahedral intermediate formed by the addition of a water molecule to the electrophilic carbon of the C=N bond.

Acid-Catalyzed Hydrolysis: Protonation of the imino nitrogen atom activates the imidate ester towards nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and loss of an ammonium (B1175870) ion leads to the formation of the corresponding ester.

Base-Catalyzed Hydrolysis: While generally slower, hydrolysis can occur under basic conditions through the direct attack of a hydroxide (B78521) ion on the imidate carbon.

The rate of hydrolysis is highly dependent on the pH of the reaction medium. Studies on analogous simple imidate esters have shown that the hydrolysis rate is at a minimum in the pH range of 8-10.

Table 1: Expected Products of Hydrolysis of this compound

Reactant Condition Major Organic Product Byproduct
This compound Acidic Water (H₃O⁺) Ethyl 4-bromobutanoate Ammonium Chloride (if HCl is used)

Imidate esters are valuable precursors for the synthesis of amidines, which are compounds containing the R-C(=NR')NR''₂ functional group. When this compound reacts with a primary or secondary amine, a transamidation reaction occurs, leading to the formation of an N-substituted amidine.

The reaction is initiated by the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol (B145695). This process is often driven to completion by the removal of the ethanol byproduct. This reaction is a cornerstone of the Pinner synthesis of amidines. For instance, the reaction with a generic primary amine (R-NH₂) would yield an N,N'-disubstituted amidine.

The Chapman rearrangement is a thermal intramolecular reaction that converts N-aryl imidate esters into N,N-diaryl amides. This reaction involves the migration of an aryl group from the oxygen atom to the nitrogen atom of the imidate functionality.

Crucially, the classical Chapman rearrangement is not an expected pathway for this compound under normal conditions. The rearrangement requires an N-aryl or N-vinyl substituent on the imidate nitrogen, which is absent in the parent compound (which has an N-H bond). Therefore, this specific rearrangement is not a characteristic transformation of this compound itself, but would be possible for its N-aryl derivatives.

The carbon-nitrogen double bond (imine functionality) within the imidate ester can theoretically participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For example, it could potentially undergo [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings.

However, the C=N bond in simple, non-activated imidate esters is often not highly reactive in cycloadditions. The reactivity is significantly enhanced by the presence of electron-withdrawing groups on the nitrogen or carbon atoms, which are not present in this compound. Therefore, while mechanistically plausible, such cycloaddition reactions would likely require harsh conditions or specific catalysts to proceed efficiently.

Transformations Involving the Aliphatic Bromine Moiety

The primary alkyl bromide at the end of the four-carbon chain provides a second site for reactivity, behaving as a typical electrophilic alkyl halide.

The bromine atom is a good leaving group, making the terminal carbon atom susceptible to attack by a wide range of nucleophiles. Given that this is a primary alkyl halide, the predominant mechanism for nucleophilic substitution is the bimolecular S(_N)2 pathway.

In an S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry (though the carbon is not a stereocenter in this case) and displacement of the bromide ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the incoming nucleophile.

Factors favoring the S(_N)2 pathway for this compound include:

Primary Substrate: The carbon atom is sterically unhindered, allowing for easy access by the nucleophile.

Good Leaving Group: The bromide ion (Br⁻) is a stable species and thus a good leaving group.

An S(_N)1 reaction, which involves the formation of a carbocation intermediate, is highly unlikely for this primary alkyl halide due to the inherent instability of a primary carbocation. Such a pathway would only become competitive under conditions that strongly favor carbocation formation, which are not typical for this substrate.

Table 2: Representative S(_N)2 Reactions at the Bromine Moiety

Nucleophile Reagent Example Product Structure (after substitution)
Cyanide Sodium Cyanide (NaCN) Ethyl 5-cyano-butyrimidate
Azide Sodium Azide (NaN₃) Ethyl 5-azido-butyrimidate
Hydroxide Sodium Hydroxide (NaOH) Ethyl 5-hydroxy-butyrimidate
Alkoxide Sodium Ethoxide (NaOEt) Ethyl 5-ethoxy-butyrimidate

Elimination Reactions to Form Unsaturated Systems

Currently, there is no specific research detailing the elimination reactions of this compound to form unsaturated systems. In theory, treatment of this compound with a non-nucleophilic base could induce an elimination reaction, leading to the formation of an unsaturated imidate. The regioselectivity of this reaction would be of interest, with the potential for formation of different isomers depending on the reaction conditions and the base employed. However, without experimental data, any discussion remains speculative.

Preparation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The formation of organometallic reagents, such as Grignard reagents, from alkyl halides is a fundamental process in organic synthesis. Typically, this involves the reaction of the alkyl halide with a metal, such as magnesium, in an anhydrous ether solvent. In the case of this compound, the presence of the imidate functional group introduces a significant challenge. The imidate group itself is susceptible to reaction with highly nucleophilic and basic organometallic reagents.

Research on the chemoselectivity of Grignard reagent formation in the presence of other functional groups, such as amides or nitriles, has been a subject of study. For instance, it has been shown that Weinreb amides can be unreactive towards Grignard reagents that are formed from a halide within the same molecule, allowing for selective reagent formation. However, no such studies have been specifically reported for the imidate functionality present in this compound. The high reactivity of the imidate group towards organometallic reagents suggests that the formation of a stable Grignard reagent from this compound would be difficult to achieve without significant side reactions, such as intermolecular reaction between the newly formed organometallic center and the imidate of another molecule.

Concerted and Selective Reactivity of Dual Functional Groups

The dual functionality of this compound, possessing both an electrophilic carbon in the alkyl chain and a reactive imidate group, presents a platform for a variety of concerted and selective reactions.

Intramolecular Cyclization and Annulation Reactions

The structure of this compound is conducive to intramolecular cyclization. The four-carbon chain separating the bromine atom and the imidate group could allow for the formation of a five-membered ring. One plausible reaction is the intramolecular N-alkylation, where the nitrogen atom of the imidate acts as a nucleophile, displacing the bromide to form a cyclic imidatonium salt. This salt could then be hydrolyzed to a lactam or undergo other transformations. A related, well-documented reaction is the cyclization of ω-bromo-carboxylic acid amides to form lactams.

Alternatively, if a Grignard reagent were to be successfully formed at the bromine-bearing carbon, it could undergo intramolecular attack on the imidate carbon to form a cyclic ketone after hydrolysis. While the synthesis of 2-pyrrolines from related γ-halo compounds has been reported, specific studies detailing the cyclization of this compound to products like 2-ethoxy-1-pyrroline (B2630547) are absent from the literature.

Chemoselective and Regioselective Transformations

The chemoselectivity of this compound in reactions with various reagents is a critical aspect of its potential synthetic utility. For example, a nucleophile could potentially react at the carbon bearing the bromine atom (SN2 reaction) or at the imidate carbon. The outcome would depend on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles would be expected to favor attack at the imidate carbon, while "soft" nucleophiles might preferentially displace the bromide. Similarly, the regioselectivity of reactions, such as base-induced eliminations, would need to be experimentally determined. Without specific research data, any predictions on chemoselective and regioselective transformations remain theoretical.

Cascade and Domino Reactions Initiated by this compound

Cascade or domino reactions are powerful synthetic strategies that allow for the formation of complex molecules in a single step from a simple starting material. The bifunctional nature of this compound makes it a potential candidate for initiating such reaction sequences. For instance, an initial intermolecular reaction at one functional group could be followed by an intramolecular reaction involving the second functional group. An example could be the reaction with an amine, which could first displace the bromide and then react with the imidate to form a cyclic amidine. However, no specific examples of cascade or domino reactions initiated by this compound have been reported in the scientific literature.

Applications in Advanced Organic Synthesis and Materials Research

Role as a Key Building Block for Complex Molecule Synthesis

The dual functionality of ethyl 4-bromobutanoate makes it an ideal precursor for constructing diverse molecular frameworks, particularly heterocyclic systems that form the core of many pharmaceuticals and natural products.

Ethyl 4-bromobutanoate is instrumental in the synthesis of saturated nitrogen heterocycles like pyrrolidines. The typical strategy involves the reaction of the bromoester with a primary amine. The amine's nucleophilic attack displaces the bromide ion, forming an amino ester intermediate. This intermediate can then undergo intramolecular cyclization, often under thermal or basic conditions, to yield a lactam (a cyclic amide), specifically a pyrrolidin-2-one. Subsequent reduction of the lactam carbonyl group provides access to the corresponding pyrrolidine (B122466) scaffold.

While not a direct precursor for the piperidine (B6355638) (six-membered) ring, the compound is used to append a butyrate (B1204436) side chain to existing piperidine structures. Its application in pyridine (B92270) synthesis is less direct and typically involves multi-step sequences where the four-carbon unit is incorporated into a larger, acyclic precursor prior to an aromatizing cyclization reaction. The synthesis of nitrogen heterocycles is a crucial area in medicinal chemistry, leading to numerous prescribed drugs. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles

Heterocycle ClassSynthetic StrategyIntermediateResulting Structure
Pyrrolidines 1. N-Alkylation of a primary amine2. Intramolecular cyclization (lactamization)3. Lactam reductionEthyl 4-(alkylamino)butanoateSubstituted Pyrrolidine
Pyrrolidinones 1. N-Alkylation of a primary amine2. Intramolecular cyclization (lactamization)Ethyl 4-(alkylamino)butanoateSubstituted Pyrrolidin-2-one

The carbon backbone of ethyl 4-bromobutanoate is perfectly suited for the formation of five-membered oxygen and sulfur heterocycles. Interestingly, the most common synthesis of ethyl 4-bromobutanoate itself starts from γ-butyrolactone, a five-membered lactone, by ring-opening with hydrogen bromide and ethanol (B145695). chemicalbook.comorgsyn.org

The reverse process, or the use of the bromoester to build more complex lactones, is a valuable synthetic tool. For example, alkylating a ketone enolate with ethyl 4-bromobutanoate, followed by selective reduction of the ketone and subsequent acid-catalyzed intramolecular transesterification, can generate highly substituted γ-lactones.

For sulfur-containing heterocycles, the synthesis of γ-thiobutyrolactone (a thiolactone) can be achieved by reacting ethyl 4-bromobutanoate with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). The initial S_N2 reaction forms ethyl 4-mercaptobutanoate. Subsequent hydrolysis of the ester and intramolecular thioesterification yields the target thiolactone. Sulfur-containing heterocycles are of significant interest due to their presence in various biologically active compounds. nih.gov

Beyond heterocycles, ethyl 4-bromobutanoate is used to construct functionalized aliphatic chains and to append these chains to aromatic systems. The bromide can be substituted by a wide range of nucleophiles (e.g., cyanide, azide, malonate), while the ester can be hydrolyzed, reduced, or converted to other functional groups. This allows for the creation of linear molecules with distinct functionalities at each end, which are valuable precursors for polymers, long-chain fatty acids, and other complex targets. For instance, it has been employed in the synthesis of haptens for developing enzyme-linked immunosorbent assays (ELISAs), demonstrating its utility in creating specialized biochemical tools. chemicalbook.com

Utility in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is the cornerstone of organic synthesis, and ethyl 4-bromobutanoate serves as a reliable four-carbon electrophile in several key C-C bond-forming methodologies.

Traditional palladium-catalyzed cross-coupling reactions are often challenging with alkyl halides like ethyl 4-bromobutanoate due to issues like slow oxidative addition and competing β-hydride elimination. However, advancements in catalysis have enabled such transformations. Nickel- and iron-based catalyst systems have proven effective for the cross-coupling of sp³-hybridized carbon centers.

For example, nickel-catalyzed Suzuki-Miyaura couplings can join ethyl 4-bromobutanoate with arylboronic acids to form ethyl 4-arylbutanoates. These products are precursors to a variety of structures, including the benzazepine core found in some pharmaceuticals. orgsyn.org Similarly, related Hiyama cross-couplings using organosilanes have been developed for α-bromo esters, indicating a broader trend toward incorporating alkyl halides into these powerful reactions. organic-chemistry.org While direct examples for Heck and Sonogashira reactions with this specific substrate are less common, the principles of modern cross-coupling are increasingly expanding to include such sp³-electrophiles.

Table 2: Representative Cross-Coupling Reaction

Reaction NameCoupling PartnersCatalyst System (Typical)Product Type
Suzuki-Miyaura Ethyl 4-bromobutanoate + Arylboronic AcidNickel(II) complex + LigandEthyl 4-arylbutanoate
Hiyama α-Bromo Esters + Aryl/Alkenyl SilanesNickel(II) complex + Chiral Diamineα-Aryl/Alkenyl Esters organic-chemistry.org

Perhaps the most widespread application of ethyl 4-bromobutanoate in C-C bond formation is its use as an alkylating agent in S_N2 reactions with carbon nucleophiles. pressbooks.pub It is an excellent substrate for the alkylation of enolates derived from ketones, esters, and especially from active methylene (B1212753) compounds like diethyl malonate and ethyl acetoacetate. libretexts.orglibretexts.org

In a typical malonic ester synthesis, diethyl malonate is deprotonated with a base like sodium ethoxide to form a stabilized enolate. This enolate then readily displaces the bromide from ethyl 4-bromobutanoate, yielding a tri-ester. Subsequent hydrolysis and decarboxylation afford a substituted dicarboxylic acid, effectively adding a -(CH2)3COOH group to the malonate framework. pressbooks.publibretexts.org This methodology is highly reliable and is used to synthesize a variety of substituted carboxylic acids and ketones. It can also be applied intramolecularly; for example, reacting 1,4-dibromobutane (B41627) with diethyl malonate can produce cyclopentanecarboxylic acid after hydrolysis and decarboxylation. libretexts.org

Table 3: Common Alkylation Reactions

Nucleophile SourceBaseReaction TypeProduct of Alkylation
Diethyl Malonate Sodium Ethoxide (NaOEt)Malonic Ester SynthesisDiethyl 2-(3-carboxypropyl)malonate
Ethyl Acetoacetate Sodium Ethoxide (NaOEt)Acetoacetic Ester SynthesisEthyl 2-acetyl-6-oxohexanoate
Ketone Enolate Lithium Diisopropylamide (LDA)Direct Enolate Alkylationγ-Keto Ester

Radical Reactions for Functionalization

The functionalization of molecules through radical reactions is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Typically, a bromo-substituted compound can serve as a radical precursor. Homolytic cleavage of the carbon-bromine bond, often initiated by a radical initiator or photoredox catalysis, would generate a primary alkyl radical. This reactive intermediate could then, in principle, participate in various transformations such as addition to alkenes or alkynes, or cyclization reactions.

However, there is a notable absence of published research specifically detailing the use of 4-bromo-butyrimidic acid ethyl ester in such radical reactions. Investigations into its efficiency as a radical precursor, the stability of the resulting imidate-containing radical, and its subsequent reactivity patterns have not been reported.

Precursor in the Development of Research Probes and Chemical Tools

Chemical probes are essential tools for exploring biological systems. The structure of this compound, featuring a reactive alkyl bromide for potential conjugation to biomolecules and an imidate functional group, suggests a hypothetical utility as a building block for such probes. The imidate group could influence the molecule's solubility, stability, and binding interactions, while the bromo group could act as a handle for attaching reporter tags like fluorophores or biotin.

Nevertheless, a review of the scientific literature reveals no instances of this compound being used to synthesize research probes or other chemical tools. There are no studies on its reactivity with biological nucleophiles or its incorporation into larger bioactive scaffolds.

Potential Applications in Polymer Chemistry and Functional Materials

The bifunctional nature of this compound—possessing a polymerizable or modifiable imidate group and a reactive bromo-functional handle—theoretically permits its use as a monomer precursor. It could potentially be used to synthesize polymers with pendant imidate groups or to create functional polymers where the bromo group is later converted to other functionalities. Such materials could exhibit unique properties relevant to advanced materials science.

Despite this theoretical potential, there is no available research demonstrating the use of this compound in polymer chemistry. Studies on its polymerization behavior, its incorporation as a comonomer, or the properties of any resulting polymeric materials have not been documented.

Detailed Scientific Analysis of this compound: Mechanistic and Computational Perspectives

Extensive research into the specific chemical compound this compound has revealed a notable absence of detailed mechanistic investigations and computational studies within publicly accessible scientific literature. While the synthesis and general reactivity of related imidates are documented, in-depth kinetic, thermodynamic, and theoretical analyses pertaining exclusively to the 4-bromo substituted ethyl imidate are not available.

Therefore, a comprehensive report on the elucidation of its reaction mechanisms, including the determination of rate laws, activation parameters, identification of intermediates, and the application of isotope effects, cannot be provided at this time. Similarly, theoretical chemistry and quantum mechanical modeling studies focusing on the electronic structure, molecular orbital theory, conformational analysis, and dynamic behavior of this compound have not been found in the surveyed scientific domain.

Further empirical research and computational analysis are required to establish the specific mechanistic pathways and theoretical characteristics of this compound. Without such dedicated studies, any discussion on these topics would be speculative and would not adhere to the rigorous standards of scientific accuracy.

Mechanistic Investigations and Computational Studies

Theoretical Chemistry and Quantum Mechanical Modeling

Prediction of Reactivity, Selectivity, and Thermodynamic Parameters

Computational chemistry offers powerful tools to predict the reactivity, selectivity, and thermodynamic parameters of reactions involving 4-Bromo-butyrimidic acid ethyl ester. Density Functional Theory (DFT) is a commonly employed method for these predictions. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and bond dissociation energies, researchers can gain insights into the molecule's susceptibility to nucleophilic or electrophilic attack and the energetic feasibility of various reaction pathways.

For instance, the reactivity of the alkyl bromide moiety can be assessed by calculating the carbon-bromine bond dissociation energy. A lower bond dissociation energy suggests a more facile cleavage of the C-Br bond, indicating higher reactivity towards nucleophilic substitution or elimination reactions. nih.gov Similarly, the reactivity of the imidate functional group can be probed by examining the electron density and atomic charges on the nitrogen and carbon atoms of the C=N double bond.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computationally predicted. These values are essential for determining the spontaneity and equilibrium position of a given transformation. For example, the hydrolysis of the imidate to form an ester and an amine, or its rearrangement to an amide, can be thermodynamically evaluated to predict the favored product under specific conditions. nih.gov

Table 1: Predicted Thermodynamic Parameters for a Hypothetical Reaction of this compound

Reaction TypePredicted ΔH (kcal/mol)Predicted ΔG (kcal/mol)Predicted Selectivity
Intramolecular Cyclization-15.2-12.5High
Intermolecular Substitution (with Nu:-)-10.8-8.1Moderate
Elimination (E2)+5.4+7.9Low

Note: The data in this table is illustrative and based on general principles of organic reactivity. Actual values would require specific computational studies.

Structure-Reactivity Relationships and Design Principles

The reactivity of this compound is not static; it can be modulated by altering its chemical structure. Understanding these structure-reactivity relationships is fundamental to designing novel derivatives with specific, tailored reactivity.

Influence of Substituents on Imidate and Alkyl Halide Reactivity

The introduction of substituents at various positions on the this compound molecule can significantly influence the reactivity of both the imidate and the alkyl halide functionalities.

Influence on Imidate Reactivity:

The electronic nature of substituents on the carbon or nitrogen atoms of the imidate group can alter its nucleophilicity and electrophilicity. Electron-donating groups (EDGs) attached to the nitrogen atom would increase the electron density on the imidate nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) would decrease its nucleophilicity, making the imine carbon more electrophilic. DFT studies on substituted indole-3-carbinol (B1674136) derivatives have shown that electron-withdrawing substituents increase ionization potential, while electron-donating ones increase proton affinity. researchgate.net

Influence on Alkyl Halide Reactivity:

The reactivity of the bromoalkyl chain is primarily governed by the stability of the transition state in nucleophilic substitution (S_N2) or elimination (E2) reactions. Substituents along the alkyl chain can exert steric and electronic effects. For example, the presence of bulky groups near the bromine atom would hinder the backside attack required for an S_N2 reaction, thereby decreasing its rate. msu.edu The nature of the halogen itself also plays a crucial role, with reactivity generally increasing down the group (I > Br > Cl > F) due to better leaving group ability. numberanalytics.com Quantitative structure-activity relationship (QSAR) studies on alkyl polyhalides have demonstrated that compounds with C-Br bonds are significantly more reactive than their C-Cl analogues. nih.gov

Table 2: Predicted Relative Reactivity of Substituted Ethyl Imidate Derivatives

Substituent (R) on NSubstituent (X) on Alkyl ChainPredicted Imidate NucleophilicityPredicted Alkyl Halide Reactivity (S_N2)
-CH3 (EDG)-BrHighModerate
-H-BrModerateModerate
-COCH3 (EWG)-BrLowModerate
-H-IModerateHigh
-H-ClModerateLow

Note: This table illustrates general trends in reactivity based on substituent effects.

Computational Design of Novel Derivatives with Tailored Reactivity

The principles of structure-reactivity relationships, informed by computational studies, pave the way for the rational design of novel derivatives of this compound with precisely tailored reactivity. By strategically placing different functional groups, it is possible to fine-tune the electronic and steric properties of the molecule to favor a specific reaction pathway. nih.gov

For example, to design a derivative that readily undergoes intramolecular cyclization, one might introduce an electron-donating group on the imidate nitrogen to enhance its nucleophilicity, thereby promoting attack on the electrophilic carbon bearing the bromine atom. Computational modeling can be used to screen a virtual library of potential derivatives, predicting their reactivity and the thermodynamic feasibility of the desired transformation before any synthetic work is undertaken. This in silico approach accelerates the discovery of new molecules with desired chemical properties. Recent research has highlighted the use of machine learning models trained on computational data to rapidly predict the properties of large sets of molecules, offering a powerful tool for materials and drug discovery. nih.gov

Advanced Analytical Methodologies for Research on 4 Bromo Butyrimidic Acid Ethyl Ester and Its Derivatives

Spectroscopic Techniques for Investigating Reaction Pathways and Structural Features

Spectroscopic methods are indispensable for the detailed structural analysis of molecules and for monitoring the progress of chemical reactions in real-time. For a molecule like 4-bromo-butyrimidic acid ethyl ester, a combination of spectroscopic techniques provides a comprehensive understanding of its chemical behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound in solution. In the context of this compound, ¹H and ¹³C NMR are crucial for confirming its synthesis and for studying its subsequent reactions.

Mechanistic research into the reactions of this compound, for instance, in its cyclization to form five-membered heterocyclic rings, would heavily rely on NMR. By taking time-course NMR spectra, researchers can identify and quantify the starting material, any intermediates, and the final products. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals, which is especially important for complex product mixtures or for distinguishing between isomers. For example, the formation of an N-substituted pyrrolidine (B122466) derivative from the imidate would be monitored by the disappearance of the characteristic imidate signals and the appearance of new signals corresponding to the saturated heterocyclic ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
CH₃-CH₂-O-1.25Triplet3H14.2
CH₃-CH₂ -O-4.10Quartet2H60.5
-CH₂-CH₂-C=N-2.20Quintet2H30.1
Br-CH₂-CH₂ -2.55Triplet2H35.8
Br-CH₂ -CH₂-3.45Triplet2H32.7
-C=N----165.0

This data is illustrative and based on typical chemical shifts for the respective functional groups.

Advanced Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight of compounds and for gaining structural information through fragmentation analysis. For research on this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of newly synthesized derivatives.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly useful for the analysis of polar and thermally labile molecules like imidates and their derivatives. When coupled with a liquid chromatograph (LC-MS), this technique allows for the separation and identification of multiple components in a reaction mixture. In mechanistic studies, real-time reaction monitoring can be achieved using techniques like ReactIR™ followed by quenching and rapid MS analysis to identify transient intermediates. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectra of this compound and its bromine-containing derivatives. youtube.com

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Significance
195/197[M+H]⁺Molecular ion peak (M=C₆H₁₂BrNO)
150/152[M - C₂H₅O]⁺Loss of the ethoxy group
116[M - Br]⁺Loss of the bromine atom
70[C₄H₈N]⁺Fragment from the butyronitrile (B89842) backbone

This data is hypothetical and represents a plausible fragmentation pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Mixtures

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them excellent for identifying functional groups. In the study of this compound, IR and Raman spectroscopy would be used to monitor the conversion of the imidate group and the reactions involving the bromo-alkyl chain.

The key functional group in this compound is the imidate (C=N-O-), which would exhibit a characteristic stretching vibration in the IR and Raman spectra. The C-Br stretch would also be observable. chemicalbook.com During a reaction, such as the hydrolysis of the imidate to an ester or the substitution of the bromine atom, the corresponding changes in the spectra would be monitored. For instance, the disappearance of the C=N stretching band and the appearance of a strong C=O stretching band would indicate the hydrolysis of the imidate to the corresponding ester. nrochemistry.com Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. nist.govijraset.com

Table 3: Expected Infrared and Raman Bands for this compound

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H (sp³) stretch2850-30002850-3000
C=N stretch1650-1680 (strong in IR, variable in Raman)1650-1680 (variable in IR, strong in Raman)
C-O stretch1050-12501050-1250
C-Br stretch500-600500-600

This data is illustrative and based on characteristic group frequencies.

Chromatographic Methods for Reaction Monitoring and Purification in Research Studies

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. They are also critical for the purification of newly synthesized molecules.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for monitoring the progress of a chemical reaction and for performing kinetic studies. The choice between GC and HPLC would depend on the volatility and thermal stability of the analytes.

For the analysis of the relatively volatile and thermally stable this compound, a GC method could be developed. sielc.com A capillary column with a polar stationary phase would likely be suitable. When coupled with a mass spectrometer (GC-MS), this would provide a robust method for separating and identifying reaction components. sielc.com

For less volatile or thermally labile derivatives, HPLC would be the method of choice. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be a good starting point for method development. sielc.com By collecting samples from a reaction at different time intervals and analyzing them by GC or HPLC, a kinetic profile of the reaction can be constructed.

Table 4: Illustrative Chromatographic Conditions for the Analysis of this compound

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)
Mobile/Carrier Gas Helium or NitrogenAcetonitrile/Water gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector (e.g., at 210 nm) or Mass Spectrometer (MS)
Temperature Program e.g., 50°C (2 min), then ramp to 250°C at 10°C/minIsothermal (e.g., 30°C)
Typical Retention Time Dependent on conditionsDependent on conditions

These conditions are hypothetical and would require optimization for specific applications.

Preparative Chromatography for Isolation of Novel Synthetic Products

Once a new derivative of this compound has been synthesized, it needs to be isolated and purified for further characterization and testing. Preparative chromatography is the standard method for achieving this on a laboratory scale.

Both preparative GC and preparative HPLC can be used, depending on the properties of the compound. Preparative HPLC is more common for the purification of a wider range of organic molecules. The conditions developed for analytical HPLC are typically scaled up for preparative work. This involves using a larger column with a higher loading capacity and a higher flow rate. The goal is to isolate the desired product with high purity. Fractions are collected as they elute from the column, and the purity of each fraction is then assessed using analytical HPLC or another analytical technique.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Confirmation of Novel Compounds

The definitive and most powerful technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation, is single-crystal X-ray crystallography. This analytical method provides precise atomic coordinates within a crystal lattice, offering unparalleled insight into bond lengths, bond angles, and intermolecular interactions. For novel compounds derived from precursors like this compound, which may feature chiral centers or complex stereochemical relationships, X-ray crystallography is the gold standard for structural elucidation.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. By analyzing the geometric arrangement and intensity of these spots, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with very high precision.

A critical application of this technique is the determination of absolute stereochemistry. For a chiral molecule, X-ray crystallography can distinguish between enantiomers by analyzing the anomalous dispersion effects of the X-rays, particularly when a heavier atom (like bromine) is present in the structure. The bromine atom in derivatives of this compound serves as an excellent anomalous scatterer, making this technique exceptionally well-suited for assigning the absolute configuration (R/S) of any stereogenic centers in its derivatives without the need for chiral reference materials.

While published crystallographic data for this compound itself is not available in the reviewed scientific literature, the methodology can be illustrated by examining the crystal structure of a related halogenated compound. For instance, the structure of 4-bromo-1H-pyrazole, another bromine-containing heterocyclic compound, has been determined, and its crystallographic data showcases the level of detail obtained from such an analysis. mdpi.com

The crystal structure of 4-bromo-1H-pyrazole reveals that it crystallizes in the orthorhombic space group P2₁2₁2₁ and forms trimeric units through hydrogen bonding. mdpi.com This kind of detailed information on intermolecular interactions is crucial for understanding the physical properties of the compound and for designing new materials.

Below is a table summarizing the crystallographic data for 4-bromo-1H-pyrazole, which serves as a representative example of the data obtained from an X-ray crystallographic experiment.

Parameter Value
Compound Name 4-bromo-1H-pyrazole
Chemical Formula C₃H₃BrN₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.012(2)
b (Å) 9.345(3)
c (Å) 11.530(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 862.9(5)
Z 8
Calculated Density (g/cm³) 2.261
Radiation Type MoKα
Temperature (K) 150
Data sourced from the Cambridge Crystallographic Data Centre, CCDC 1403750, as referenced in scientific literature. mdpi.com

The data in the table provides a complete description of the crystal's unit cell, which is the basic repeating unit of the crystal lattice. The space group defines the symmetry elements present in the crystal. Such detailed structural information is invaluable for confirming the successful synthesis of a novel compound and for understanding its chemical behavior in the solid state. For any new derivative of this compound, obtaining similar crystallographic data would be a critical step in its characterization.

Emerging Research Directions and Future Perspectives

Exploration of Photochemical and Electrochemical Transformations of 4-Bromo-butyrimidic Acid Ethyl Ester

The unique structure of this compound, featuring a C=N double bond, makes it a candidate for photochemical exploration. Photochemical reactions offer a powerful method for generating radical intermediates under mild conditions, often avoiding the need for toxic reagents. rsc.org Research into the photochemistry of imines and related compounds has shown that electronic excitation via light absorption can induce transformations. rsc.organr.fr For this compound, this could involve harnessing the N-centered radical character of the excited imine group to initiate radical cyclization or other intramolecular reactions. nih.gov The development of photoredox catalysis, in particular, presents an opportunity for selectively activating the molecule under exceptionally mild conditions to forge new bonds. rsc.org

Electrosynthesis is emerging as a green and efficient alternative for constructing complex organic molecules. rsc.orgresearchgate.net Electrochemical methods allow for transformations without the need for traditional oxidants or reductants, relying on electrons as traceless reagents. rsc.org For this compound, electrochemical approaches could be explored for several transformations. This includes intramolecular C-N bond formation to synthesize nitrogen-containing heterocycles, a strategy that has proven successful for other amides and related structures. mdpi.com The electrochemical synthesis of imidazoles and other heterocycles often proceeds through multi-step processes initiated by electrochemically generated species, suggesting that the imidate functionality could be a reactive handle in such transformations. researchgate.netnih.gov

Development of Novel Catalytic Systems for Selective Conversions

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. Transition-metal catalysis, particularly with palladium and copper, has been instrumental in the functionalization of related compounds. nih.govresearchgate.netacs.orgsoton.ac.uk Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com A key research direction would be to develop palladium catalysts capable of selectively activating either the C-Br bond or C-H bonds within the molecule for cross-coupling reactions. rsc.org

Copper-catalyzed systems are also highly promising, especially for amidation and imidation reactions. nih.govacs.org Research has demonstrated that copper catalysts can facilitate the reaction of imides with unactivated alkanes, suggesting a potential pathway for intermolecular reactions involving the imidate nitrogen of this compound. nih.govacs.org Furthermore, copper catalysis is effective in constructing nitrogen-containing heterocycles like imidazolidines from imines and other precursors. nih.gov Developing a catalyst that can mediate an intramolecular cyclization via the alkyl bromide and the imidate group could provide a direct route to valuable heterocyclic structures.

The table below summarizes potential catalytic systems applicable to imidate functionalization, based on studies of related compounds.

Catalyst SystemReagents/SubstratesReaction TypePotential Application for Target CompoundReference
Cu(I) or Cu(II) with bipyridine ligandAlkanes, Oxidant (e.g., tBuOOtBu)C-H Amidation/ImidationIntermolecular coupling at the N-atom nih.govacs.org
Palladium complexesAlkenyl bromides, Isonitriles, AlcoholsThree-component couplingSynthesis of α,β-unsaturated imidates researchgate.netsoton.ac.uk
Heterogeneous CuCl₂/nano-TiO₂Ketones, 2-AminopyridinesAerobic C-H functionalizationSynthesis of imidazole-fused heterocycles exlibrisgroup.com
Rh(III) complexesOxabicyclic alkenesC-H naphthylation & DG transformationArylation and further derivatization researchgate.net

Integration into Flow Chemistry and Microreactor Technologies for Enhanced Efficiency

Continuous flow chemistry and microreactor technologies are revolutionizing organic synthesis by offering superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.netresearchgate.netnih.gov The integration of this compound chemistry into these systems is a promising future direction. Microreactors provide a very large surface-to-volume ratio, which allows for extremely efficient heat exchange and rapid mixing. mmsl.czresearchgate.net This is particularly advantageous for managing potentially fast or exothermic reactions that might be difficult to control in traditional batch reactors. uni-mainz.de

Bio-inspired and Biocatalytic Approaches to Imidate Ester Derivatization

The field of biocatalysis offers powerful tools for selective and sustainable chemical synthesis. A key emerging direction is the application of enzymes for the derivatization of this compound. While direct enzymatic reactions on this specific substrate are not yet documented, related research provides a clear roadmap. Imine reductases (IREDs), for example, are enzymes that asymmetrically reduce C=N bonds in imines to produce chiral amines. nih.gov Exploring the activity of IREDs or engineered variants on the imidate C=N bond could provide a novel route to chiral amino ether derivatives.

Furthermore, biocatalysts can be combined with other reaction types in cascade processes to build molecular complexity. nih.gov For instance, an enzymatic reduction could be followed by a chemically catalyzed cyclization, all within a one-pot or continuous flow system. The use of immobilized enzymes, such as Lipozyme® used for amide synthesis in flow reactors, demonstrates the feasibility of integrating biocatalysis into modern synthetic platforms. researchgate.net This approach combines the high selectivity of enzymes with the efficiency and control of continuous processing. Bio-inspired approaches could also guide the design of new chemical catalysts that mimic the active sites of enzymes to achieve similar levels of selectivity in transforming the imidate ester.

Computational Screening and Rational Design for Predictive Synthesis

Computational chemistry provides a powerful lens for understanding and predicting chemical reactivity, enabling the rational design of synthetic routes and catalysts. Density Functional Theory (DFT) is a particularly valuable tool for investigating the electronic structure and reaction mechanisms of molecules like this compound. researchgate.net DFT calculations can be used to model the reactivity of different sites within the molecule, such as the electrophilic carbon of the imidate, the nucleophilic nitrogen, and the carbon atom bearing the bromine. rsc.org

Future research will likely employ computational screening to predict the outcomes of various potential reactions. For example, DFT calculations can determine the activation barriers for different pathways in a catalytic cycle, helping to identify the most promising catalyst or reaction conditions. rsc.org Molecular electrostatic potential (MEP) surfaces can identify regions of the molecule prone to nucleophilic or electrophilic attack, guiding the choice of reagents. researchgate.net This predictive power can significantly accelerate the discovery process by prioritizing experiments that are most likely to succeed, thereby reducing waste and saving time. nih.gov By combining computational insights with experimental work, researchers can achieve a rational design approach to developing novel and selective transformations for this compound. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.